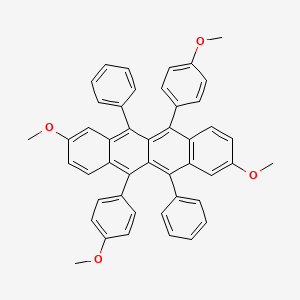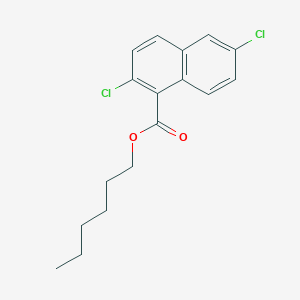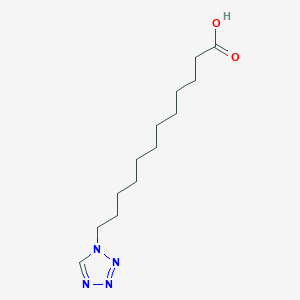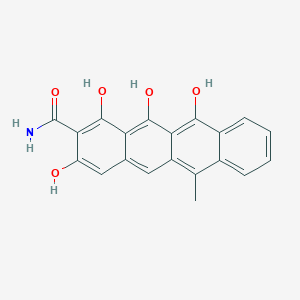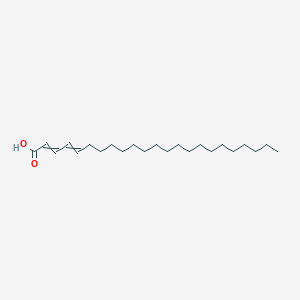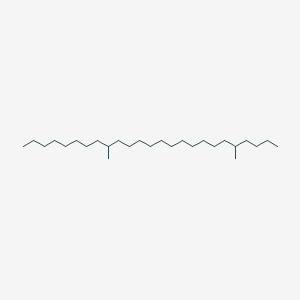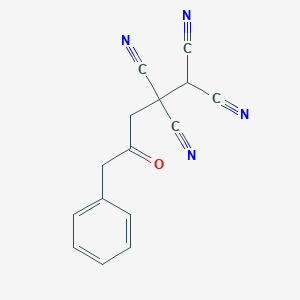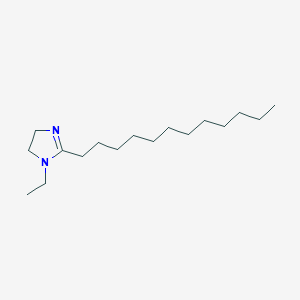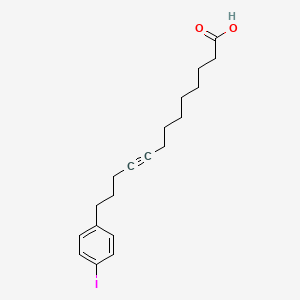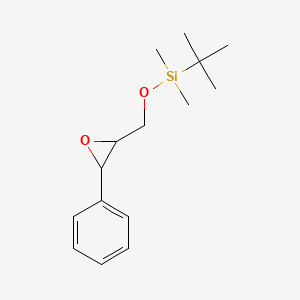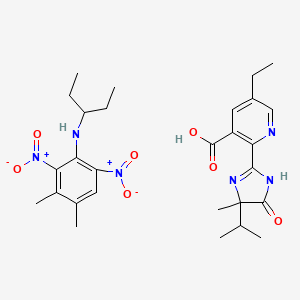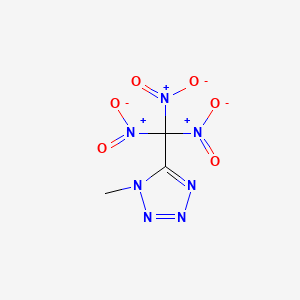
1-Methyl-5-(trinitromethyl)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(trinitromethyl)-1H-tetrazole is a compound of significant interest in the field of energetic materials. It is known for its high nitrogen and oxygen content, which contribute to its potential as a powerful explosive. The compound’s structure includes a tetrazole ring substituted with a methyl group and a trinitromethyl group, making it a highly energetic and reactive molecule.
Vorbereitungsmethoden
The synthesis of 1-Methyl-5-(trinitromethyl)-1H-tetrazole typically involves nitration reactions. One common method starts with the nitration of 1-methylimidazole and its derivatives using a mixture of concentrated nitric acid (HNO₃) and sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄). The reaction conditions, such as temperature and the ratio of reagents, are carefully controlled to achieve high yields and purity .
Analyse Chemischer Reaktionen
1-Methyl-5-(trinitromethyl)-1H-tetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of less oxidized derivatives.
Substitution: The trinitromethyl group can be substituted with other functional groups under appropriate conditions, leading to the formation of various derivatives
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-(trinitromethyl)-1H-tetrazole has several scientific research applications, particularly in the field of energetic materials. It is used in the development of primary explosives, laser-ignitable materials, and other high-energy compounds. The compound’s unique properties make it suitable for applications requiring high detonation velocities and pressures .
Wirkmechanismus
The mechanism of action of 1-Methyl-5-(trinitromethyl)-1H-tetrazole involves the rapid release of energy upon decomposition. The molecular targets and pathways include the breaking of nitrogen-nitrogen and carbon-nitrogen bonds, leading to the formation of gaseous products such as nitrogen and carbon dioxide. This rapid decomposition is responsible for the compound’s explosive properties .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-5-(trinitromethyl)-1H-tetrazole can be compared with other similar compounds, such as:
5-Nitro-3-trinitromethyl-1H-1,2,4-triazole: This compound also contains a trinitromethyl group and exhibits high energetic properties.
3-Trinitromethyl-5-nitramino-1H-1,2,4-triazole: Another energetic compound with similar applications in the field of explosives.
These compounds share similar structural features and energetic properties, but this compound is unique due to its specific substitution pattern and the presence of the tetrazole ring.
Eigenschaften
CAS-Nummer |
112472-40-9 |
|---|---|
Molekularformel |
C3H3N7O6 |
Molekulargewicht |
233.10 g/mol |
IUPAC-Name |
1-methyl-5-(trinitromethyl)tetrazole |
InChI |
InChI=1S/C3H3N7O6/c1-7-2(4-5-6-7)3(8(11)12,9(13)14)10(15)16/h1H3 |
InChI-Schlüssel |
WQPPNONYWMREAF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=N1)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)

